molecular formula C10H15NO B3047273 1-(3-methylbutyl)-1H-pyrrole-2-carbaldehyde CAS No. 13678-79-0

1-(3-methylbutyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B3047273
CAS RN: 13678-79-0
M. Wt: 165.23 g/mol
InChI Key: JVGRNRKMDAVBIH-UHFFFAOYSA-N
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Description

1-(3-methylbutyl)-1H-pyrrole-2-carbaldehyde, also known as 3-methylbutylpyrrole-2-carboxaldehyde, is a chemical compound that belongs to the pyrrole family. It has a strong odor and is commonly used in the food and fragrance industries. However, recent research has shown that this compound has potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

  • Supramolecular Chemistry and Magnetism :

    • Application: The use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, in synthesizing a {Mn(III)25} barrel-like cluster demonstrates its potential in supramolecular chemistry. This compound links via Na(+) cations into a 1D polymeric topology exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
  • Antitumor Activity :

    • Application: The isolation of novel compounds from Taiwanofungus camphoratus, including a compound structurally similar to 1-(3-methylbutyl)-1H-pyrrole-2-carbaldehyde, showed inhibition of tumor cell proliferation in vitro (Jia et al., 2015).
  • Synthesis and Spectroscopy :

    • Application: The synthesis and spectroscopic study of derivatives of pyrrole-2-carbaldehyde have provided insights into their properties, such as fluorescence and photochemical behavior (Es et al., 2010).
  • Organometallic Chemistry :

    • Application: The synthesis of group 14 5-metallated pyrrole-2-carbaldehydes, which are structurally related to 1-(3-methylbutyl)-1H-pyrrole-2-carbaldehyde, has applications in the field of organometallic chemistry (Denat et al., 1992).
  • Anion Binding Properties :

    • Application: Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives have been synthesized to explore their anion binding properties, suggesting potential applications in sensing and molecular recognition (Deliomeroglu et al., 2014).
  • Practical Synthesis Approaches :

    • Application: Efficient and practical synthesis methods for pyrrole-2-carbaldehyde skeletons, closely related to the target compound, have been developed. These methods have advantages over traditional oxidative functionalization, highlighting their significance in organic synthesis (Wu et al., 2018).

properties

IUPAC Name

1-(3-methylbutyl)pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(2)5-7-11-6-3-4-10(11)8-12/h3-4,6,8-9H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGRNRKMDAVBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608725
Record name 1-(3-Methylbutyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbutyl)-1H-pyrrole-2-carbaldehyde

CAS RN

13678-79-0
Record name 1-(3-Methylbutyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methylbutyl)-1H-pyrrole-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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